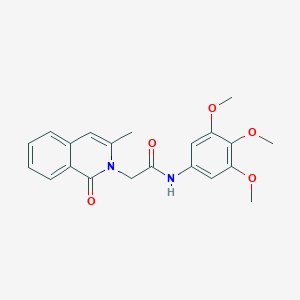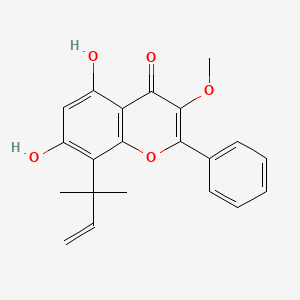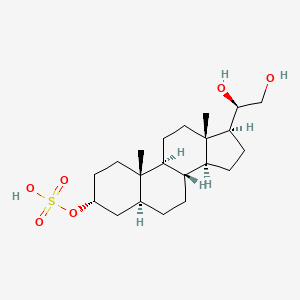
5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate is a steroidal compound that belongs to the class of pregnanes. It is characterized by its unique structure, which includes three hydroxyl groups and a sulfate group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate typically involves multi-step organic synthesis. The starting material is often a pregnane derivative, which undergoes a series of hydroxylation and sulfation reactions. Common reagents used in these reactions include oxidizing agents for hydroxylation and sulfur trioxide-pyridine complex for sulfation. The reaction conditions usually involve controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial transformation, to achieve high yields and purity. These methods leverage the enzymatic capabilities of microorganisms to introduce hydroxyl and sulfate groups into the pregnane backbone.
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of 5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate involves its interaction with specific molecular targets and pathways. It may act as a modulator of steroid hormone receptors, influencing gene expression and cellular responses. Additionally, its sulfate group can enhance its solubility and bioavailability, facilitating its transport and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-Pregnane-3alpha,20alpha-diol: Another pregnane derivative with similar hydroxylation patterns but lacking the sulfate group.
5alpha-Pregnan-3alpha-ol-20-one: A compound with a ketone group at the 20-position instead of a hydroxyl group.
Uniqueness
5alpha-Pregnane-3alpha,20alpha,21-triol 3-sulfate is unique due to the presence of the sulfate group, which imparts distinct chemical and biological properties. This modification can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
57991-37-4 |
|---|---|
Molekularformel |
C21H36O6S |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H36O6S/c1-20-9-7-14(27-28(24,25)26)11-13(20)3-4-15-16-5-6-18(19(23)12-22)21(16,2)10-8-17(15)20/h13-19,22-23H,3-12H2,1-2H3,(H,24,25,26)/t13-,14+,15-,16-,17-,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
QBAAOZMEFXIMKS-CDEKRKRLSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)OS(=O)(=O)O |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C)OS(=O)(=O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)OS(=O)(=O)O |
Synonyme |
5 alpha-pregnane-3 alpha,20 alpha,21-triol 3-sulfate 5 alpha-pregnane-3 alpha,20 alpha,21-triol 3-sulfate, (3alpha,5beta,20S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


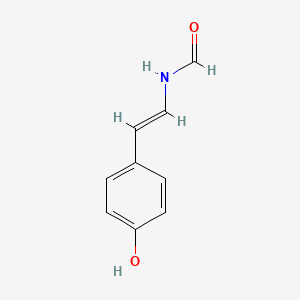
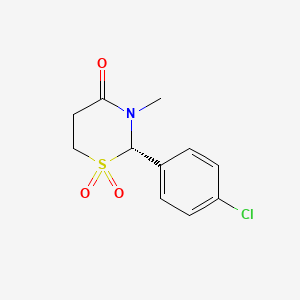


![N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide](/img/structure/B1240076.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1240079.png)


